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Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a

pivotal role in the trafficking and effector functions of various immune cells, including

memory/effector T-lymphocytes, macrophages, and immature dendritic cells.[1] It also serves

as the primary co-receptor for the entry of R5-tropic strains of the human immunodeficiency

virus (HIV).[1][2] Aplaviroc (formerly known as AK602 or GW-873140) is a potent,

noncompetitive allosteric antagonist of the CCR5 receptor.[3][4] By binding to a hydrophobic

pocket within the transmembrane helices of CCR5, Aplaviroc induces a conformational

change in the receptor that prevents its interaction with viral envelope glycoprotein gp120,

thereby inhibiting viral entry.[2][3][5] Although its clinical development for HIV treatment was

halted due to concerns of hepatotoxicity, Aplaviroc remains a valuable tool for researchers

investigating the multifaceted functions of CCR5.[4][6][7] This guide provides an in-depth

overview of the use of Aplaviroc in studying CCR5, complete with quantitative data, detailed

experimental protocols, and visualizations of relevant pathways and workflows.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding Aplaviroc's interaction with

and inhibition of CCR5.

Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc
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HIV-1 Strain Assay Type IC50 (nM) Reference

HIV-1Ba-L Antiviral Assay 0.1 - 0.4 [8]

HIV-1JRFL Antiviral Assay 0.1 - 0.4 [8]

HIV-1MOKW Antiviral Assay 0.1 - 0.4 [8]

HIV-1MM (MDR) Antiviral Assay 0.4 - 0.6 [8]

HIV-1JSL (MDR) Antiviral Assay 0.4 - 0.6 [8]

HIV-1Ba-L
Antiviral Assay (PHA-

PBMCs)
0.7 [2]

MDR: Multidrug-Resistant; PHA-PBMCs: Phytohemagglutinin-stimulated Peripheral Blood

Mononuclear Cells

Table 2: Binding Affinity and Receptor Occupancy of Aplaviroc

Parameter Value
Cell Type/Assay
Condition

Reference

Kd 2.9 ± 1.0 nM - [8]

Kd (vs. Maraviroc) Slightly lower affinity
Radioligand binding

assay
[9]

Time to >98%

Receptor Occupancy
2 - 3 hours (in vivo) Human subjects [10]

Time to 50% Receptor

Occupancy
>100 hours (in vivo) Human subjects [10]

Table 3: Clinical Efficacy of Aplaviroc (Phase IIb EPIC Study)
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Treatment Arm (in
combination with LPV/r)

% Patients with HIV-1 RNA
<400 copies/mL at Week 12

Reference

Aplaviroc 200 mg bid 50% [11][12]

Aplaviroc 400 mg bid 48% [11][12]

Aplaviroc 800 mg qd 54% [11][12]

Lamivudine/Zidovudine

(3TC/ZDV)
75% [11][12]

bid: twice daily; qd: once daily; LPV/r: Lopinavir/Ritonavir

Key Experimental Protocols
Detailed methodologies for key experiments used to investigate CCR5 function with Aplaviroc
are provided below.

Chemotaxis Assay
This assay measures the ability of a cell to migrate in response to a chemical stimulus. CCR5

antagonists like Aplaviroc are expected to inhibit the migration of CCR5-expressing cells

towards CCR5 ligands such as CCL3, CCL4, and CCL5.

Principle: A transwell migration assay is used, where CCR5-expressing cells are placed in the

upper chamber of a permeable membrane, and a chemoattractant (CCR5 ligand) is placed in

the lower chamber. The number of cells that migrate through the membrane to the lower

chamber is quantified.

Detailed Protocol:

Cell Preparation:

Use a CCR5-expressing cell line (e.g., Ba/F3-CCR5) or freshly isolated peripheral blood

mononuclear cells (PBMCs).[13][14]

Wash the cells twice with serum-free RPMI 1640 medium and resuspend at a

concentration of 1 x 10^6 cells/mL in the same medium.
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Aplaviroc Pre-incubation:

Prepare a serial dilution of Aplaviroc in serum-free RPMI 1640 medium.

Incubate the cells with various concentrations of Aplaviroc (or vehicle control) for 30

minutes at 37°C.

Chemotaxis Setup:

Use a 96-well chemotaxis plate with a 5 µm pore size polycarbonate membrane.

Add 200 µL of serum-free RPMI 1640 medium containing a CCR5 ligand (e.g., 0.3 nM

MIP-1α/CCL3) to the lower wells of the plate.[13]

Add 80 µL of the pre-incubated cell suspension to the upper insert.

Incubation:

Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2.

Quantification of Migration:

After incubation, carefully remove the upper insert.

Quantify the number of cells that have migrated to the lower chamber using a cell viability

assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.[13]

Data Analysis:

Calculate the percentage of inhibition of chemotaxis for each Aplaviroc concentration

compared to the vehicle control.

Determine the IC50 value of Aplaviroc for chemotaxis inhibition.

Calcium Mobilization Assay
Upon ligand binding, CCR5 activates intracellular signaling pathways leading to a transient

increase in intracellular calcium concentration ([Ca2+]i). This assay measures the ability of

Aplaviroc to block this ligand-induced calcium flux.
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Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The change in

fluorescence intensity upon stimulation with a CCR5 agonist is measured, and the inhibitory

effect of Aplaviroc is quantified.

Detailed Protocol:

Cell Preparation:

Use a CCR5-expressing cell line (e.g., U-87-CCR5).[13]

Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere

overnight.

Dye Loading:

Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4

AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1

hour at 37°C.

Aplaviroc Incubation:

Wash the cells to remove excess dye.

Add buffer containing various concentrations of Aplaviroc or vehicle control to the wells.

Measurement of Calcium Flux:

Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.

Inject a CCR5 agonist (e.g., 10 nM RANTES/CCL5) into the wells and immediately record

the change in fluorescence intensity over time (typically 2-3 minutes).[13]

Data Analysis:

The peak fluorescence intensity after agonist addition is used to quantify the calcium

response.
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Calculate the percentage of inhibition of calcium mobilization for each Aplaviroc
concentration.

Determine the IC50 value of Aplaviroc for the inhibition of calcium flux.

Receptor Internalization Assay
Ligand binding to CCR5 can induce its internalization from the cell surface. This assay

assesses the effect of Aplaviroc on this process. As an antagonist, Aplaviroc is expected to

have minimal effect on its own but can block agonist-induced internalization.

Principle: The amount of CCR5 on the cell surface is quantified using a labeled antibody or

ligand. The reduction in surface CCR5 after agonist treatment, and the modulation of this effect

by Aplaviroc, is measured.

Detailed Protocol:

Cell Preparation:

Use a cell line stably expressing CCR5.

Plate the cells in a 96-well plate.

Treatment:

Treat the cells with a CCR5 agonist (e.g., CCL3L1) in the presence or absence of varying

concentrations of Aplaviroc for a specific time (e.g., 30 minutes) at 37°C.[15][16] Include

a control group with no treatment.

Staining for Surface CCR5:

Place the plate on ice to stop internalization.

Wash the cells with cold PBS.

Incubate the cells with a fluorescently labeled anti-CCR5 monoclonal antibody (that does

not compete with Aplaviroc binding) or a labeled CCR5 ligand on ice for 1 hour.
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Quantification:

Wash the cells to remove unbound antibody/ligand.

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

Data Analysis:

Calculate the percentage of CCR5 internalization for each treatment condition relative to

the untreated control.

Determine the effect of different Aplaviroc concentrations on agonist-induced

internalization.
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Caption: CCR5 signaling pathway and the inhibitory action of Aplaviroc.

Experimental Workflow for a CCR5 Antagonist
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Caption: General experimental workflow for characterizing a CCR5 antagonist.
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Conclusion
Aplaviroc, despite its discontinued clinical development, serves as a potent and specific tool

for the in vitro and in vivo investigation of CCR5 biology. Its high affinity and slow dissociation

rate from the receptor make it suitable for a range of functional assays. The protocols and data

presented in this guide offer a comprehensive resource for researchers aiming to elucidate the

complex roles of CCR5 in immunity and disease. While hepatotoxicity remains a concern in a

clinical context, for preclinical research, Aplaviroc is an invaluable pharmacological agent to

probe the intricacies of CCR5 signaling and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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